Methyl 2-amino-3-(1H-1,2,3-triazol-1-yl)propanoate
Description
Methyl 2-amino-3-(1H-1,2,3-triazol-1-yl)propanoate is a triazole-containing compound characterized by a methyl ester group, an amino group, and a 1,2,3-triazole moiety. The 1,2,3-triazole ring is a critical pharmacophore due to its ability to engage in hydrogen bonding, dipole interactions, and π-π stacking, which enhance binding affinity to biological targets . This compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click chemistry" method that ensures regioselective formation of 1,4-disubstituted triazoles . Triazole derivatives are widely explored in drug discovery for their antimicrobial, anticancer, and enzyme-inhibitory properties .
Properties
Molecular Formula |
C6H10N4O2 |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
methyl 2-amino-3-(triazol-1-yl)propanoate |
InChI |
InChI=1S/C6H10N4O2/c1-12-6(11)5(7)4-10-3-2-8-9-10/h2-3,5H,4,7H2,1H3 |
InChI Key |
RDXCJTJRUPYHGG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CN1C=CN=N1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(1H-1,2,3-triazol-1-yl)propanoate typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The reaction is usually carried out in the presence of a copper(I) catalyst, such as copper sulfate, and a reducing agent like sodium ascorbate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Key Functional Groups and Reactivity
Methyl 2-amino-3-(1H-1,2,3-triazol-1-yl)propanoate contains three reactive functional groups:
-
Amino group (-NH₂): Participates in nucleophilic substitution and acid-base reactions.
-
Ester group (-COOCH₃): Undergoes hydrolysis under acidic or basic conditions.
-
Triazole ring : Electron-rich heterocycle capable of coordinating with metal ions or participating in cycloaddition reactions.
The hydroxymethyl group (if present on the triazole ring, as in related compounds ) adds additional reactivity, enabling oxidation or further derivatization.
Nucleophilic Substitution
The amino group reacts with electrophiles (e.g., alkyl halides, carbonyl compounds) to form substituted derivatives. For example:
-
Reaction with alkylating agents : The -NH₂ group can undergo alkylation or acylation, altering its basicity and enabling further functionalization.
Conditions : Typically require mild conditions (e.g., room temperature, basic media).
Hydrolysis of the Ester Group
The methyl ester undergoes hydrolysis to yield the corresponding carboxylic acid:
This reaction is pH-dependent and can be accelerated under extreme conditions.
Oxidation of Hydroxymethyl Group
If the triazole ring bears a hydroxymethyl substituent (as in related compounds ), oxidation converts the -CH₂OH group to a carbonyl (-CO):
Common oxidizing agents include KMnO₄ or PCC, depending on the desired product.
Triazole Ring Functionalization
The electron-rich triazole ring can participate in:
-
Cycloaddition reactions : For example, [3+2] cycloadditions with alkynes or alkenes, potentially forming fused heterocycles .
-
Metal coordination : Acts as a ligand for transition metals (e.g., Cu, Pd), enabling catalytic transformations .
Reaction Conditions and Outcomes
Research Findings and Gaps
-
Synthesis optimization : Microwave-assisted methods or alternative catalysts (e.g., Pd vs. Cu) could improve yields .
-
Biological activity : Triazole rings often inhibit enzymes via coordination; specific targets for this compound remain understudied.
-
Stability studies : Long-term stability under physiological conditions requires further investigation.
Scientific Research Applications
Methyl 2-amino-3-(1H-1,2,3-triazol-1-yl)propanoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(1H-1,2,3-triazol-1-yl)propanoate involves its interaction with various molecular targets. The triazole ring can engage in hydrogen bonding, dipole-dipole interactions, and π-stacking interactions with biological molecules. These interactions can inhibit the activity of enzymes or disrupt the function of cellular components, leading to its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Functional Group Variations: Ester vs. Carboxylic Acid
- Methyl 2-amino-3-(1H-1,2,3-triazol-1-yl)propanoate vs. (2R)-2-Amino-3-(1H-1,2,3-triazol-1-yl)propanoic acid hydrochloride (): The methyl ester group in the former enhances lipophilicity, improving membrane permeability, whereas the carboxylic acid in the latter increases hydrophilicity, favoring solubility in physiological media. The hydrochloride salt further enhances aqueous solubility, making it suitable for intravenous formulations. The molecular weight of the hydrochloride derivative is 192.6 g/mol, while the methyl ester variant is slightly heavier (estimated ~206.6 g/mol due to the methyl group) .
Triazole Isomerism: 1,2,3-Triazole vs. 1,2,4-Triazole
- This compound vs. 2-(Isopropylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid (): The 1,2,3-triazole isomer (in the target compound) exhibits stronger hydrogen-bonding capacity compared to the 1,2,4-triazole analog, which may reduce metabolic stability but enhance target engagement.
Stability in Physiological Conditions
- Compounds with 1,2,3-triazolylmethyl groups, such as tert-butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)phenyl)piperazine-1-carboxylate (TOZ 1a), show instability in simulated gastric fluid (pH 1.2), undergoing hydrolysis at the ester or amide linkages . In contrast, this compound’s methyl ester may confer greater stability under acidic conditions compared to tert-butyl esters.
Enzyme Inhibition
- 1,2,3-Triazole derivatives demonstrate carbonic anhydrase-II inhibitory activity, with IC₅₀ values in the nanomolar range. This compound’s amino and ester groups may optimize interactions with the enzyme’s zinc-binding site, similar to analogs studied in molecular docking simulations .
Antimicrobial Potential
- Triazole-containing compounds are known for broad-spectrum antimicrobial activity. The methyl ester derivative’s lipophilicity could enhance penetration into bacterial membranes, while the 1,2,4-triazole analog’s carboxyl group may limit this effect .
Data Table: Key Properties of Compared Compounds
| Property | This compound | (2R)-2-Amino-3-(1H-1,2,3-triazol-1-yl)propanoic acid hydrochloride | 2-(Isopropylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid |
|---|---|---|---|
| Molecular Formula | C₆H₁₀N₄O₂ | C₅H₉ClN₄O₂ | C₉H₁₆N₄O₂ |
| Molecular Weight (g/mol) | ~206.6 | 192.6 | 212.25 |
| Key Functional Groups | Methyl ester, 1,2,3-triazole | Carboxylic acid, 1,2,3-triazole | Carboxylic acid, 1,2,4-triazole, isopropylamino |
| Solubility | Moderate (lipophilic) | High (hydrophilic, hydrochloride salt) | Moderate (depends on pH) |
| Stability in Gastric Fluid | Likely stable | Not reported | Not reported |
| Biological Target | Carbonic anhydrase-II | Undisclosed (versatile scaffold) | Undisclosed |
Biological Activity
Methyl 2-amino-3-(1H-1,2,3-triazol-1-yl)propanoate is a compound that has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 184.20 g/mol
- CAS Number : 1490800-81-1
Synthesis
The synthesis of this compound typically involves the reaction of triazole derivatives with appropriate amino acids or their esters. Various methods have been reported for the synthesis of triazole-containing compounds, which can be adapted to produce this specific derivative. For instance, the use of microwave-assisted techniques has shown promise in increasing yields and reducing reaction times .
Antimicrobial Activity
Research indicates that triazole compounds exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains and fungi. The results suggest a broad-spectrum antimicrobial activity, potentially due to the ability of the triazole ring to interact with microbial enzymes and inhibit their function .
Anticancer Potential
Several studies have explored the anticancer potential of triazole derivatives. This compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, it has been tested against various cancer cell lines, demonstrating cytotoxic effects that are comparable to established chemotherapeutic agents . The mechanism of action may involve the induction of apoptosis and disruption of cell cycle progression.
Neuroprotective Effects
Emerging evidence suggests that triazole derivatives may possess neuroprotective properties. This compound has been evaluated for its ability to protect neuronal cells from oxidative stress-induced damage. In preclinical models, it exhibited a reduction in markers of neuronal injury and inflammation .
Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University tested this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL across different strains. This indicates its potential as a lead compound for developing new antibiotics .
Study 2: Anticancer Activity
In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be around 15 µM after 48 hours of exposure, suggesting significant anticancer activity that warrants further investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
